N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}norvaline
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Overview
Description
N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}norvaline is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are a group of benzopyrone compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This particular compound is characterized by the presence of a chromen-7-yl moiety, which is a common structural feature in many biologically active molecules .
Preparation Methods
Chemical Reactions Analysis
N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}norvaline undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}norvaline has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex coumarin derivatives.
Biology: The compound exhibits antimicrobial activity and is used in studies related to bacterial inhibition.
Industry: The compound is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}norvaline involves its interaction with various molecular targets. The chromen-7-yl moiety is known to inhibit bacterial DNA gyrase, which is essential for bacterial replication . Additionally, the compound’s anti-inflammatory effects are mediated through the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}norvaline can be compared with other coumarin derivatives such as:
4-methyl-2-oxo-2H-chromen-7-yl derivatives: These compounds also exhibit antimicrobial and anti-inflammatory activities but may differ in their potency and spectrum of activity.
N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine: This compound has similar structural features but includes a glycylglycine moiety, which may alter its biological activity.
Ethyl (4-methyl-2-oxo-2H-chromen-7-yl)oxy(phenyl)acetate: This derivative is used in different industrial applications and may have distinct chemical properties compared to this compound.
Properties
Molecular Formula |
C19H23NO6 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
2-[[2-(2-oxo-4-propylchromen-7-yl)oxyacetyl]amino]pentanoic acid |
InChI |
InChI=1S/C19H23NO6/c1-3-5-12-9-18(22)26-16-10-13(7-8-14(12)16)25-11-17(21)20-15(6-4-2)19(23)24/h7-10,15H,3-6,11H2,1-2H3,(H,20,21)(H,23,24) |
InChI Key |
XDZNWFCGULWVRH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC(CCC)C(=O)O |
Origin of Product |
United States |
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